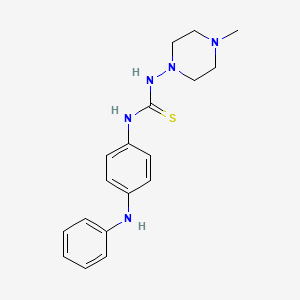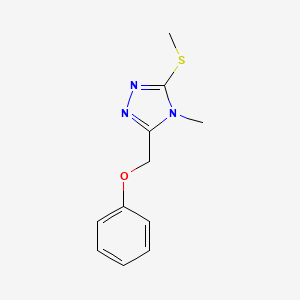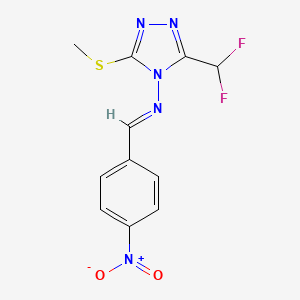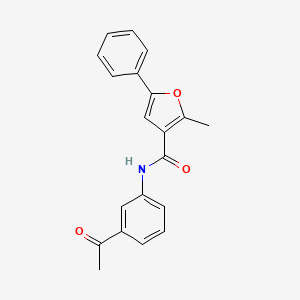
N-(4-anilinophenyl)-N'-(4-methyl-1-piperazinyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-anilinophenyl)-N'-(4-methyl-1-piperazinyl)thiourea, also known as PNU-74654, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a small molecule inhibitor that has been shown to target various enzymes, including tyrosine kinases and glycogen synthase kinase-3 (GSK-3).
Mecanismo De Acción
N-(4-anilinophenyl)-N'-(4-methyl-1-piperazinyl)thiourea exerts its effects by inhibiting tyrosine kinases and GSK-3. Tyrosine kinases play a crucial role in signaling pathways that regulate cell growth and differentiation. Inhibition of these enzymes can lead to anti-tumor effects. GSK-3 is involved in various physiological processes, including glucose metabolism, cell cycle regulation, and apoptosis. Inhibition of GSK-3 has been shown to have neuroprotective effects and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-tumor effects, neuroprotective effects, and anti-inflammatory effects. In preclinical studies, this compound has been shown to inhibit tumor growth and induce cell death in various cancer cell lines. Additionally, it has been shown to have neuroprotective effects in animal models of Alzheimer's disease. Furthermore, this compound has been shown to have anti-inflammatory effects in various in vitro and in vivo models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(4-anilinophenyl)-N'-(4-methyl-1-piperazinyl)thiourea is its specificity for tyrosine kinases and GSK-3. This specificity allows for targeted inhibition of these enzymes, which can lead to fewer off-target effects. Additionally, this compound has been shown to have good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies.
One of the limitations of this compound is its potential toxicity. In preclinical studies, high doses of this compound have been shown to cause liver toxicity and hematological toxicity. Additionally, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown.
Direcciones Futuras
There are several future directions for the research on N-(4-anilinophenyl)-N'-(4-methyl-1-piperazinyl)thiourea. One direction is to further investigate its potential therapeutic applications in cancer, Alzheimer's disease, and inflammatory disorders. Additionally, future studies could focus on optimizing the synthesis method to improve yield and purity of the compound. Furthermore, studies could investigate the safety and efficacy of this compound in clinical trials to determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-(4-anilinophenyl)-N'-(4-methyl-1-piperazinyl)thiourea involves the reaction of 4-anilinophenyl isothiocyanate with 4-methylpiperazine in the presence of a base. The resulting compound undergoes further purification to obtain the final product. This method has been optimized to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
N-(4-anilinophenyl)-N'-(4-methyl-1-piperazinyl)thiourea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammatory disorders. Its ability to inhibit tyrosine kinases and GSK-3 has been shown to have anti-tumor effects in preclinical studies. Additionally, this compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease. Furthermore, it has been shown to have anti-inflammatory effects in various in vitro and in vivo models.
Propiedades
IUPAC Name |
1-(4-anilinophenyl)-3-(4-methylpiperazin-1-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5S/c1-22-11-13-23(14-12-22)21-18(24)20-17-9-7-16(8-10-17)19-15-5-3-2-4-6-15/h2-10,19H,11-14H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRCMSRUTZSBHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=S)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[1-(1-benzofuran-2-yl)ethylidene]-2-methyl-3-furohydrazide](/img/structure/B5693574.png)
![4-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5693576.png)
![5-imino-6-[(5-methyl-2-furyl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5693583.png)


![1-phenyl-4-[(2-phenylvinyl)sulfonyl]piperazine](/img/structure/B5693588.png)
![2,6-dimethoxy-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5693605.png)
![2-methyl-N-({4-[(trifluoroacetyl)amino]phenyl}sulfonyl)propanamide](/img/structure/B5693612.png)
![N-(3-acetylphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea](/img/structure/B5693621.png)
![1-[(3-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B5693623.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-chlorobenzohydrazide](/img/structure/B5693650.png)
![5-{[(2-methoxyphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5693656.png)
![N-(3-chloro-4-methylphenyl)-2-[2-ethoxy-4-(hydroxymethyl)phenoxy]acetamide](/img/structure/B5693665.png)